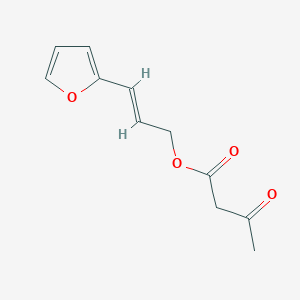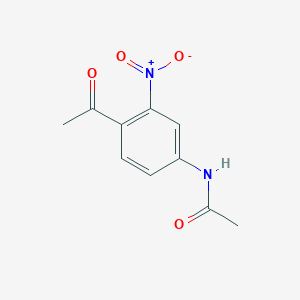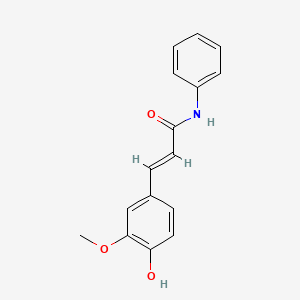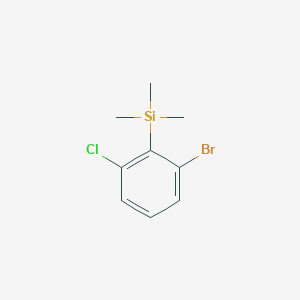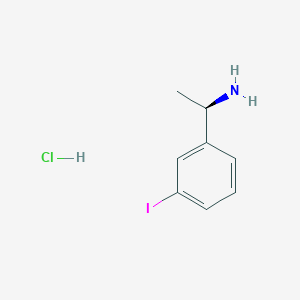
(R)-1-(3-Iodophenyl)ethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(3-Iodophenyl)ethanamine hydrochloride is a chiral amine compound characterized by the presence of an iodine atom on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Iodophenyl)ethanamine hydrochloride typically involves the iodination of a suitable precursor, followed by amination and resolution of the racemic mixture to obtain the desired enantiomer. One common method involves the use of 3-iodoacetophenone as a starting material, which undergoes reductive amination with an appropriate amine source under catalytic hydrogenation conditions.
Industrial Production Methods
Industrial production of ®-1-(3-Iodophenyl)ethanamine hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
®-1-(3-Iodophenyl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The iodine atom on the phenyl ring can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions can produce various substituted phenyl derivatives.
Scientific Research Applications
®-1-(3-Iodophenyl)ethanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biological systems, particularly in the study of enzyme interactions and receptor binding.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials and as an intermediate in the production of fine chemicals.
Mechanism of Action
The mechanism of action of ®-1-(3-Iodophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom on the phenyl ring may play a crucial role in binding affinity and specificity. The compound can modulate biological pathways by acting as an agonist or antagonist, depending on the target.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(3-Iodophenyl)ethanamine hydrochloride: The enantiomer of the compound, with similar chemical properties but different biological activity.
1-(3-Bromophenyl)ethanamine hydrochloride: A similar compound with a bromine atom instead of iodine, which may exhibit different reactivity and biological effects.
1-(3-Chlorophenyl)ethanamine hydrochloride: Another analog with a chlorine atom, used for comparison in structure-activity relationship studies.
Uniqueness
®-1-(3-Iodophenyl)ethanamine hydrochloride is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological interactions. The chiral nature of the compound also adds to its uniqueness, as the ®-enantiomer may exhibit different pharmacological properties compared to the (S)-enantiomer.
Properties
Molecular Formula |
C8H11ClIN |
|---|---|
Molecular Weight |
283.54 g/mol |
IUPAC Name |
(1R)-1-(3-iodophenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H10IN.ClH/c1-6(10)7-3-2-4-8(9)5-7;/h2-6H,10H2,1H3;1H/t6-;/m1./s1 |
InChI Key |
PNTLMIMBOZZHGY-FYZOBXCZSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)I)N.Cl |
Canonical SMILES |
CC(C1=CC(=CC=C1)I)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



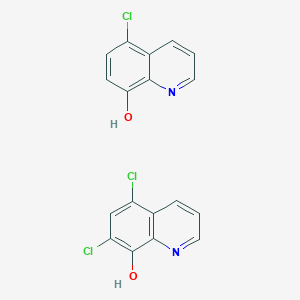
![cis-3-[2-(3-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B15198814.png)
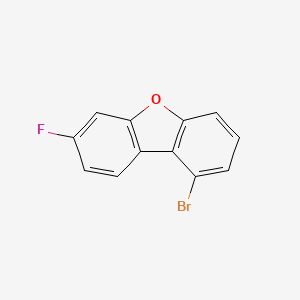
![5'-Nitro-6',7'-dihydro-3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine]](/img/structure/B15198837.png)
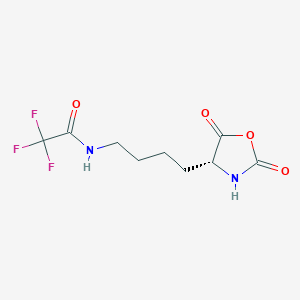
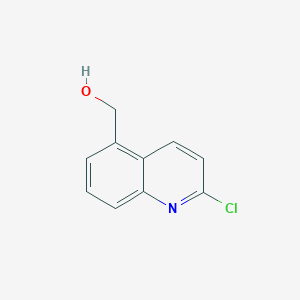
![magnesium;3-carboxy-3-hydroxypentanedioate;[(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium](/img/structure/B15198848.png)
![4-Chlorothiazolo[5,4-c]pyridine-7-carbonitrile](/img/structure/B15198854.png)
